molecular formula C9H8F2O2 B8331423 7,8-Difluorochroman-6-ol CAS No. 1029476-88-7

7,8-Difluorochroman-6-ol

Cat. No. B8331423
M. Wt: 186.15 g/mol
InChI Key: LKAROKSYQNXXBR-UHFFFAOYSA-N
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Patent
US07678929B2

Procedure details

15.0 g (80.6 mmol) of 7,8-difluorochroman-6-ol are dissolved in 135 ml of dichloromethane, and 16.5 ml (94.2 mmol) of N-ethyldiisopropylamine are added with ice-cooling. After 5 min, 7.34 ml (97.0 mmol) of chloromethyl methyl ether are metered in the temperature range from 15 to 30° C. After 18 h at 20° C., 50 ml of triethylamine are added, and the batch is stirred again for 18 h. Water is added to the reaction mixture, and the organic phase is separated off. The aqueous phase is extracted with dichloromethane, and the combined organic phases are washed successively with water and sat. sodium chloride soln. The solution is dried using sodium sulfate and concentrated to dryness. The crude product is purified by column chromatography (SiO2, n-heptane:MTBE=2:1), giving 7,8-difluoro-6-methoxymethoxychroman as a yellowish solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
7.34 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[OH:13].C(N(C(C)C)C(C)C)C.[CH3:23][O:24][CH2:25]Cl.C(N(CC)CC)C>ClCCl.O>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[O:13][CH2:23][O:24][CH3:25]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C2CCCOC2=C1F)O
Name
Quantity
135 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
7.34 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the batch is stirred again for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
are metered in the temperature range from 15 to 30° C
WAIT
Type
WAIT
Details
After 18 h at 20° C.
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed successively with water and sat. sodium chloride soln
CUSTOM
Type
CUSTOM
Details
The solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (SiO2, n-heptane:MTBE=2:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(C=C2CCCOC2=C1F)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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